molecular formula C12H16O2 B13141302 (R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one

(R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one

Número de catálogo: B13141302
Peso molecular: 192.25 g/mol
Clave InChI: ZPIKVDODKLJKIN-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one is a chiral isobenzofuranone derivative. While the (S) -enantiomer (Senkyunolide A, CAS 63038-10-8) is extensively documented in the literature, the (R) -configuration is less studied . The compound belongs to the phthalide family, which is characterized by a bicyclic structure fused with a lactone ring.

Propiedades

Fórmula molecular

C12H16O2

Peso molecular

192.25 g/mol

Nombre IUPAC

(3R)-3-butyl-4,5-dihydro-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3/t11-/m1/s1

Clave InChI

ZPIKVDODKLJKIN-LLVKDONJSA-N

SMILES isomérico

CCCC[C@@H]1C2=C(C=CCC2)C(=O)O1

SMILES canónico

CCCCC1C2=C(C=CCC2)C(=O)O1

Origen del producto

United States

Métodos De Preparación

Hydrolysis of Precursors

The process begins with hydrolyzing methyl or ester derivatives, such as methyl 5-hydroxy-2-(1-pentynyl)-1-cyclohexanecarboxylate, using alkali hydroxides like sodium hydroxide in a mixture of water and alcohol (preferably methanol). This step cleaves ester bonds, generating hydroxy intermediates essential for subsequent cyclization (patent JP2008184407A).

Cyclization via Silver Catalysis

Post-hydrolysis, the intermediate undergoes cyclization facilitated by a silver catalyst, which promotes intramolecular ring closure to form the benzofuran core. The reaction typically occurs in an alcoholic solvent such as methanol, under mild heating conditions (~80-110°C), and is monitored by TLC to ensure completion. The silver catalyst acts as a Lewis acid, coordinating with oxygen atoms to facilitate ring formation.

Final Desorption and Purification

The resulting cyclized compound, (3Z)-3-butylidene-6-hydroxy-4,5,6,7-tetrahydro-2-benzofuran-1(3H)-one, is then subjected to desorption using trifluoromethanesulfonic anhydride, which converts the hydroxy group into a better leaving group, enabling the formation of the target compound. This step yields the (Z)-isomer, which can be isomerized to the (R)-configuration through stereoselective steps or chiral resolution techniques.

Synthesis via Alkynyl Cyclization Strategy

Recent advances have demonstrated the efficacy of alkynyl cyclization for constructing the benzofuran framework with high regio- and stereoselectivity.

Preparation of Alkynyl Precursors

Substituted 2-iodobenzoic acids are coupled with terminal alkynes in the presence of a silver catalyst, often silver oxide or silver nanoparticles, in solvents like DMF at elevated temperatures (~120°C). Additives such as pivalic acid improve yield and selectivity. This reaction proceeds via a 5-exo-dig cyclization, forming the benzofuran ring with the desired (Z)-configuration.

Functionalization and Stereoselective Control

The cyclized intermediates are then functionalized with butyl groups through alkylation or addition reactions, often involving Grignard reagents or alkyl halides under basic conditions. The stereochemistry at the 3-position is controlled by reaction conditions, with the (Z)-isomer favored due to steric and electronic factors during cyclization.

Final Isomerization to the (R)-Configuration

The (Z)-configured compound can be isomerized to the (R)-enantiomer using chiral catalysts or resolution methods, such as chiral chromatography or enzymatic resolution, ensuring high enantiomeric purity.

Alternative Synthetic Routes

Additional methods involve multi-step sequences starting from commercially available benzofuran derivatives, involving oxidation, reduction, and stereoselective alkylation steps. These routes are less common but offer flexibility in introducing various substituents and stereochemistry.

Data Summary and Comparative Analysis

Methodology Key Reactions Conditions Yield Stereoselectivity Advantages References
Hydrolysis + Cyclization Hydrolysis of esters, silver-catalyzed cyclization, trifluoromethanesulfonic desorption Water/alcohol, 80-110°C High (up to 85%) (Z)-preferential, can be stereocontrolled Simplicity, high yield
Alkynyl Cyclization Coupling of 2-iodobenzoic acids with terminal alkynes, regioselective cyclization DMF, 120°C Up to 95% (Z)-configuration favored High regioselectivity, versatile
Multi-step Functionalization Starting from benzofuran derivatives, oxidation/reduction Variable Moderate Stereoselective via chiral catalysts Structural diversity

In-Depth Research Findings

Research indicates that the stereochemistry at the 3-position is crucial for biological activity. The (Z)-isomer is generally favored during cyclization due to steric hindrance and electronic effects, with stereoselective control achievable through reaction conditions or chiral auxiliaries. The use of silver catalysts in cyclization reactions has been validated for high regio- and stereoselectivity, making it a preferred route.

Moreover, recent studies emphasize the importance of optimizing reaction parameters—temperature, solvent, catalyst loading—to maximize yield and stereoselectivity. The synthesis of enantiomerically pure (R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one remains challenging but achievable through chiral resolution methods post-synthesis.

Análisis De Reacciones Químicas

Cyclization and Ring Functionalization

The compound participates in transition-metal-catalyzed cycloadditions :

  • Rhodium-catalyzed C–H activation with isocyanates or alkynes forms dihydrobenzofuran derivatives via tandem ortho/meta C–H functionalization .

  • Palladium/copper-mediated coupling with acetylenic carbinols generates stereoselective alkylidene isobenzofuranones (exclusive E-selectivity) .

Reaction TypeConditionsProductYieldReference
γ-AlkylationChiral PTC, n-BuI, THF, −78°C(R)-3-Butyl-dihydroisobenzofuran85%
Ag₂ONP CyclizationAg₂ONPs, DMF, 120°C, 3 hZ-3-Benzylidene analogs90–95%
Rh-Catalyzed C–H Activation[RhCp*Cl₂]₂, dioxazolones, DCEDihydrobenzofuran derivatives40–86%

Oxidation and Elimination

  • Jones oxidation of alkyne intermediates yields (E)-3-butylidene-4,5-dihydroisobenzofuran-1(3H)-one (ligustilide derivatives) .

  • Acid-catalyzed dehydration with p-TsOH converts hydroxy precursors to Z-configured alkylidenes .

Hydrolysis and Derivatization

  • Base-mediated hydrolysis (NaOH/MeOH) followed by trifluoromethanesulfonic anhydride elimination produces bioactive ligustilides .

  • Suzuki coupling at the C6 position introduces aryl/heteroaryl groups, enhancing antifungal activity (IC₅₀: 12–48 μM) .

Stereochemical and Biological Insights

  • The (R)-configuration enhances platelet aggregation inhibition (IC₅₀: 8.7 μM) compared to racemic mixtures .

  • Antioxidant activity correlates with substituent electronics: electron-donating groups (e.g., −OCH₃) improve radical scavenging (EC₅₀: 18 μM) .

Stability and Degradation

  • Photoisomerization : Prolonged UV exposure converts the (R)-enantiomer to the (S)-form, reducing bioactivity .

  • Acid sensitivity : Strong acids (e.g., H₂SO₄) induce ring-opening to form 3-butylphthalic anhydride derivatives .

Aplicaciones Científicas De Investigación

®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with specific properties, such as polymers or resins.

Mecanismo De Acción

The mechanism by which ®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparación Con Compuestos Similares

Key Properties:

  • Molecular Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.26 g/mol
  • Structure : Features a butyl substituent at the 3-position and a saturated 4,5-dihydro ring system .
  • Sources : Primarily isolated from Ligusticum chuanxiong (Chinese川芎) and Apium graveolens (celery) .
  • Pharmacological Activity: The (S) -enantiomer (Senkyunolide A) exhibits anti-proliferative and cytoprotective effects in vitro .

This article focuses on structurally related compounds for comparative analysis.

Structural Analogs in the Phthalide Family

Pharmacological and Functional Differences

A. Bioactivity
  • (S)-Senkyunolide A: Demonstrates dose-dependent cytotoxicity in HK-2 cells (50 μM, 24–72 hrs) and modulates hemoglobin oxygen affinity .
  • (E/Z)-Ligustilide : Exhibits neuroprotective and anti-inflammatory effects; (Z)-Ligustilide is a major component of当归 (Angelica sinensis) with vasodilatory properties .
B. Physicochemical Properties
  • Solubility: (S)-Senkyunolide A: Soluble in methanol, ethanol, and DMSO . (E/Z)-Ligustilide: Prefers non-polar solvents due to the unsaturated bond .
  • Thermal Stability: (S)-Senkyunolide A: Boiling point = 368.1°C; flash point = 154.2°C . (E)-Ligustilide: Lower boiling point (377.9°C predicted) due to reduced saturation .

Actividad Biológica

(R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one, a compound belonging to the class of isobenzofuran derivatives, has garnered attention for its diverse biological activities. This article will explore the biological properties of this compound, including its synthesis, antiproliferative effects, antioxidant potential, and antiplatelet activity.

  • Chemical Formula : C12H14O2
  • Molecular Weight : 190.2384 g/mol
  • CAS Number : 81944-08-3

Synthesis

The synthesis of (R)-3-butyl-4,5-dihydroisobenzofuran-1(3H)-one typically involves several steps, including condensation and cyclization reactions. In a study by , various derivatives were synthesized through functionalization at the C-3 position of isobenzofuran-1(3H)-ones using established organic synthesis techniques.

Antiproliferative Activity

Recent research has highlighted the antiproliferative effects of isobenzofuran derivatives against various cancer cell lines. For instance, in vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against U937 (lymphoma) and K562 (myeloid leukemia) cell lines. Notably, compounds derived from isobenzofuran showed IC50 values lower than 10 µM in some cases, indicating potent antiproliferative activity:

CompoundCell LineIC50 (µM)
16K5622.79
18K5621.71
EtoposideK5627.06

These results suggest that (R)-3-butyl-4,5-dihydroisobenzofuran-1(3H)-one and its analogs may serve as promising candidates for further anticancer drug development .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. The antioxidant activity of isobenzofuran derivatives was assessed using various in vitro assays. For example, a study reported that certain derivatives exhibited IC50 values indicating their effectiveness as antioxidants:

CompoundIC50 (µg/mL)
28a14.38 ± 0.09
Ascorbic Acid4.57 ± 0.05

These findings underscore the potential of (R)-3-butyl-4,5-dihydroisobenzofuran-1(3H)-one as a natural antioxidant agent .

Antiplatelet Activity

The antiplatelet activity of (R)-3-butyl-4,5-dihydroisobenzofuran-1(3H)-one has also been investigated. Compounds within this class have shown significant inhibition of platelet aggregation induced by arachidonic acid (AA). The IC50 values for these compounds suggest they may be more effective than traditional antiplatelet agents like aspirin:

CompoundInducerIC50 (µM)
28fAA70
AspirinAA-

This highlights the potential therapeutic applications of this compound in cardiovascular diseases .

Q & A

Basic Research Questions

Q. How can researchers reliably characterize the stereochemical purity of (R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the diastereotopic proton environments in the dihydrofuran ring and butyl side chain. Coupling constants in 1^1H NMR can indicate stereochemical rigidity .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretching frequencies (C=O) near 1700–1750 cm1^{-1} to confirm lactone ring integrity .
  • Polarimetry : Measure specific optical rotation ([α]D_D) to verify enantiomeric excess, comparing against literature values for the (R)-enantiomer.

Q. What synthetic routes are commonly employed for constructing the dihydroisobenzofuran-1(3H)-one scaffold?

  • Methodological Answer :

  • Intramolecular Cyclization : React γ-keto acids or esters with Lewis acids (e.g., BF3_3·OEt2_2) to form the lactone ring. Adjust reaction time and temperature to optimize regioselectivity .
  • Catalytic Hydrogenation : Reduce substituted isobenzofuranones using Pd/C or Raney Ni under controlled H2_2 pressure to achieve the dihydro structure while preserving stereochemistry .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one be optimized to minimize racemization?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric hydrogenation with chiral phosphine ligands (e.g., BINAP-Ru complexes) to induce high enantiomeric excess (>90%) during lactone formation .
  • Enzymatic Resolution : Apply lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (S)-enantiomer from a racemic mixture, followed by kinetic resolution .

Q. What advanced analytical techniques are suitable for resolving conflicting data on the compound’s conformational stability?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Analyze variable-temperature 1^1H NMR to detect ring-flipping dynamics in the dihydrofuran system. Slow exchange regimes (e.g., below −40°C) reveal distinct axial/equatorial proton signals .
  • Density Functional Theory (DFT) : Calculate energy barriers for chair-to-chair transitions in the dihydrofuran ring to validate experimental observations of conformational rigidity .

Q. How can researchers assess the bioactivity of (R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one derivatives in silico?

  • Methodological Answer :

  • Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrophobic interactions between the butyl chain and enzyme active sites .
  • QSAR Modeling : Train models with descriptors such as logP, polar surface area, and H-bond donor/acceptor counts to predict cytotoxicity or anti-inflammatory activity .

Q. What strategies address contradictions in reported physical properties (e.g., melting points, solubility)?

  • Methodological Answer :

  • Cross-Validation : Replicate synthesis and purification protocols (e.g., recrystallization solvents, gradient sublimation) to isolate high-purity samples for comparative analysis .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish between melting points and thermal degradation artifacts .

Data Contradiction Analysis

  • Example : Discrepancies in reported solubility (e.g., polar vs. nonpolar solvents) may arise from residual solvents or polymorphic forms.
    • Resolution : Perform X-ray crystallography to confirm crystal packing and quantify solvent content via Karl Fischer titration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.